4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Overview
Description
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine is a heterocyclic compound that features both pyridine and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with pyridine derivatives, followed by cyclization and amination reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, and bases like potassium carbonate for deprotonation steps. Typical conditions involve temperatures ranging from room temperature to 150°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include various substituted pyrimidine and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It shows promise in the development of anticancer, antiviral, and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(3-Methoxyphenyl)-2-aminopyrimidine
- 6-(3-Methoxyphenyl)-pyridin-3-ylamine
- 2-Amino-4-(3-methoxyphenyl)pyrimidine
Uniqueness
What sets 4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine apart is its unique combination of pyridine and pyrimidine rings, which provides a distinct electronic structure and reactivity profile. This uniqueness makes it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
4-[6-(3-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-13-4-2-3-11(9-13)14-6-5-12(10-19-14)15-7-8-18-16(17)20-15/h2-10H,1H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQWAWQQVCJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.